Tmsx C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tmsx C-11 involves the methylation of its demethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The process typically includes the following steps :

Preparation of the Demethyl Precursor: The demethyl precursor is synthesized through a series of organic reactions, including alkylation and esterification.

Radiolabeling: The demethyl precursor is then methylated using [11C]methyl iodide or [11C]methyl triflate under controlled conditions to produce this compound.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound .

Analyse Des Réactions Chimiques

Types of Reactions

Tmsx C-11 primarily undergoes binding reactions with adenosine A2A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as [11C]methyl iodide or [11C]methyl triflate for the radiolabeling step. The reactions are carried out under controlled temperature and pressure conditions to ensure the stability of the radiolabeled compound .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. No significant by-products are typically formed under the optimized reaction conditions .

Applications De Recherche Scientifique

Parkinson's Disease

One of the primary applications of Tmsx C-11 is in studying Parkinson's disease (PD). Research has demonstrated that [^11C]TMSX PET imaging can effectively visualize changes in adenosine A2A receptor binding in the brains of PD patients. Studies indicate that there is a significant reduction in A2A receptor availability in the putamen contralateral to the clinically affected side during the early stages of PD. This reduction is followed by an increase post-dopaminergic treatment, highlighting the dynamic role of adenosine receptors in dopaminergic pathways and their potential as therapeutic targets .

Multiple Sclerosis

In multiple sclerosis (MS), this compound has been used to assess changes in A2A receptor expression associated with neuroinflammatory processes. PET imaging studies have shown an upregulation of A2A receptors in areas of inflammation and tissue damage within the central nervous system. This suggests a role for A2A receptors in modulating inflammatory responses, making them a potential target for therapeutic intervention .

Kinetic Modeling and Input Function Acquisition

Recent advancements using this compound include developing non-invasive methods for extracting reference regions and acquiring population-based arterial input functions for dynamic PET analyses. These methodologies improve the accuracy and feasibility of PET imaging by reducing reliance on invasive blood sampling techniques, thereby enhancing patient comfort and data reliability .

Test-Retest Variability Studies

Research has assessed the test-retest variability of cerebral A2A receptor quantification using this compound. Results indicate that the binding reproducibility is sufficient for measuring changes in A2A receptor levels over time, which is crucial for longitudinal studies assessing disease progression or treatment efficacy .

Pharmacological Investigations

The use of this compound extends into pharmacological studies where it aids in evaluating the effects of adenosine A2A receptor antagonists being developed for treating PD. By quantifying receptor availability before and after drug administration, researchers can gain insights into drug efficacy and mechanisms of action .

Data Summary Table

Case Studies

- Parkinson's Disease Case Study : In a study involving drug-naïve PD patients, researchers utilized this compound to measure A2A receptor binding. The findings indicated significant asymmetry between affected and unaffected brain regions, providing insights into disease pathology and potential treatment outcomes .

- Multiple Sclerosis Case Study : Another investigation focused on MS patients revealed increased A2A receptor binding in inflamed regions, suggesting that targeting these receptors could be beneficial for managing neuroinflammation associated with MS .

Mécanisme D'action

Tmsx C-11 exerts its effects by selectively binding to adenosine A2A receptors. These receptors are positively coupled to adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels upon activation. The binding of this compound to these receptors allows for the visualization of receptor distribution and density using PET imaging .

Comparaison Avec Des Composés Similaires

Tmsx C-11 is compared with other radioligands such as [11C]SA4503 and [11C]MPDX, which are used for mapping sigma1 and adenosine A1 receptors, respectively . The uniqueness of this compound lies in its high selectivity for adenosine A2A receptors, making it a valuable tool for studying these receptors in various physiological and pathological conditions .

List of Similar Compounds

[11C]SA4503: Used for mapping sigma1 receptors.

[11C]MPDX: Used for mapping adenosine A1 receptors.

[11C]KW-6002: Another radioligand for adenosine A2A receptors.

Propriétés

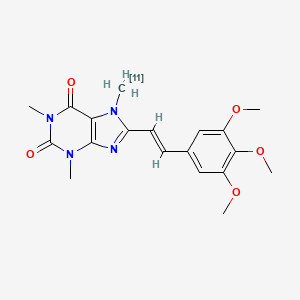

Formule moléculaire |

C19H22N4O5 |

|---|---|

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |

InChI |

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1 |

Clé InChI |

KIAYWZXEAJWSGJ-NWHGENIKSA-N |

SMILES isomérique |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3] |

SMILES canonique |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Synonymes |

(11C)KF18446 (11C)TMSX 7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine KF 18446 KF-18446 KF18446 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.